Redox Potential Tunability by Substitution
The ferrocene/ferrocenium half-wave potential (E₁/₂) is anodically shifted by the addition of electron-withdrawing methoxycarbonyl groups. The 1,1'-bis(methoxycarbonyl) derivative exhibits a distinct intermediate potential, enabling its selection for specific redox mediation tasks [1].
| Evidence Dimension | Half-wave potential (E₁/₂) vs. FcH/FcH⁺ |
|---|---|
| Target Compound Data | 495 mV |
| Comparator Or Baseline | 1-methoxycarbonyl- (1): 260 mV; 1,1',3-tris(methoxycarbonyl)- (3): 700 mV; 1,1',3,3'-tetrakis(methoxycarbonyl)- (4): 900 mV |
| Quantified Difference | +235 mV vs. monoester (1); -205 mV vs. triester (3); -405 mV vs. tetraester (4) |
| Conditions | 0.1 M CH₂Cl₂ / [n-Bu₄N][B(C₆F₅)₄], Pt working electrode |
Why This Matters
This quantifiable potential offset directly determines the thermodynamic driving force in electron-transfer reactions, making the compound uniquely suited for applications requiring a specific potential window.
- [1] Waniek, S. D.; Förster, C.; Heinze, K. Polysubstituted ferrocenes as tunable redox mediators. Beilstein J. Org. Chem. 2018, 14, 1004–1015. View Source
